2,6-Bis(4-methoxyphenyl)-3-propylpiperidin-4-one
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Overview
Description
2,6-Bis(4-methoxyphenyl)-3-propylpiperidin-4-one is a synthetic organic compound that belongs to the class of piperidin-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy groups and a propyl chain in its structure makes it an interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-methoxyphenyl)-3-propylpiperidin-4-one typically involves a multi-step process. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate through a Mannich reaction to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then subjected to further reactions to introduce the propyl group at the 3-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-methoxyphenyl)-3-propylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the piperidin-4-one ring can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohol derivatives, and various substituted piperidin-4-one compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2,6-Bis(4-methoxyphenyl)-3-propylpiperidin-4-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-methoxyphenyl)-3-propylpiperidin-4-one involves its interaction with various molecular targets. The methoxy groups and the piperidin-4-one core play crucial roles in its biological activity. The compound can scavenge free radicals, thereby exhibiting antioxidant properties. It can also interact with bacterial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: This compound has a methyl group instead of a propyl group at the 1-position and exhibits similar antioxidant and antimicrobial activities.
2,6-Bis(4-methoxyphenyl)piperidin-4-one: Lacks the propyl group but shares the core structure and some biological activities.
Uniqueness
2,6-Bis(4-methoxyphenyl)-3-propylpiperidin-4-one is unique due to the presence of the propyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C22H27NO3 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
2,6-bis(4-methoxyphenyl)-3-propylpiperidin-4-one |
InChI |
InChI=1S/C22H27NO3/c1-4-5-19-21(24)14-20(15-6-10-17(25-2)11-7-15)23-22(19)16-8-12-18(26-3)13-9-16/h6-13,19-20,22-23H,4-5,14H2,1-3H3 |
InChI Key |
XVELDBZHBLEZHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(NC(CC1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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